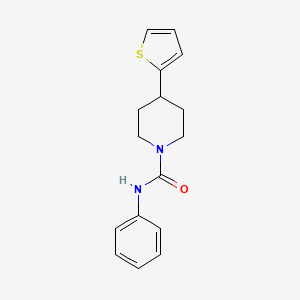

N-phenyl-4-(thiophen-2-yl)piperidine-1-carboxamide

Description

N-Phenyl-4-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic piperidine-based carboxamide derivative featuring a thiophene substituent at the 4-position of the piperidine ring. The thiophene moiety contributes to its electronic and steric profile, distinguishing it from related compounds with alternative heterocyclic substituents (e.g., thiazole, isoxazole, or quinoline derivatives) .

Properties

IUPAC Name |

N-phenyl-4-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c19-16(17-14-5-2-1-3-6-14)18-10-8-13(9-11-18)15-7-4-12-20-15/h1-7,12-13H,8-11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTLOSWPPDWDQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-(thiophen-2-yl)piperidine-1-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Attachment of the Thiophene Ring: The thiophene ring can be attached through a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-(thiophen-2-yl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium on carbon

Substitution: Nucleophiles, basic conditions

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Reduced derivatives

Substitution: Substituted thiophene derivatives

Scientific Research Applications

N-phenyl-4-(thiophen-2-yl)piperidine-1-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-4-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Conformations

The substitution pattern on the piperidine ring critically influences molecular interactions and biological activity. Key analogs include:

- PF-750 (N-Phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide): Features a quinoline substituent, which enhances FAAH inhibition by forming π-π interactions with hydrophobic enzyme pockets. Crystal structures show that the quinoline group aligns with key residues (Ser241, Ile238 in rat FAAH), enabling potent inhibition (IC50 < 10 nM) .

- Compound 4a (N-Phenyl-4-(4-(5-methyl-3-phenylisoxazol-4-yl)thiazol-2-yl)piperidine-1-carboxamide): Contains a thiazole-isoxazole hybrid substituent, optimizing herbicidal activity by targeting D1 protease. The thiazole ring participates in hydrogen bonding with catalytic residues, achieving 95% yield in synthesis and notable herbicidal efficacy .

- N-Phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)piperidine-1-carboxamide : A benzoxazole-thiazole analog with a chair-conformation piperidine ring. Dihedral angles between heterocycles (21.4° for benzoxazole-phenyl; 14.3° for benzoxazole-thiazole) facilitate planar alignment for D1 protease binding .

Structural Comparison Table

Pharmacological and Toxicological Profiles

- Species Selectivity : FAAH inhibitors like PF-750 show 10-fold higher potency for human FAAH over rat FAAH, attributed to active-site residue variations (Lys158 in humans vs. Lys142 in rats) .

- Toxicity : Thiazole-based herbicides (e.g., Compound 4a) demonstrate low mammalian toxicity (LD50 > 1000 mg/kg), whereas carboxamides with flexible alkyl chains (e.g., L333-0357) may accumulate in lipid-rich tissues, posing long-term risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.